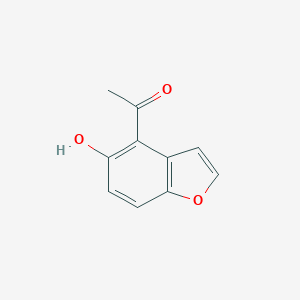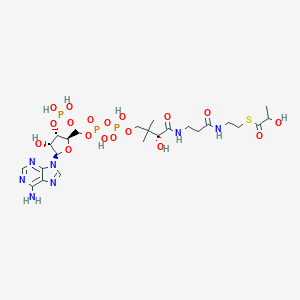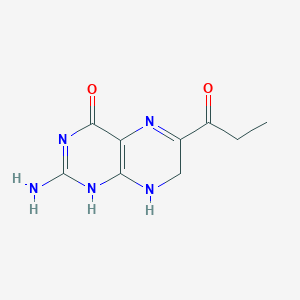
Deoxysepiapterin
Vue d'ensemble
Description
Deoxysepiapterin is a compound identified as one of the yellow eye pigments in the Drosophila mutant sepia. The interest in this compound extends from its biological significance in the field of genetics to its chemical properties and synthesis. The research on deoxysepiapterin has led to the development of new synthetic methods that are valuable for the study of pteridine chemistry and its related biological functions .
Synthesis Analysis
The synthesis of deoxysepiapterin has been accomplished through a novel approach that involves homolytic nucleophilic acylation. This method starts with 7-(alkylthio)pteridine derivatives, which are then subjected to acylation to produce 6-acylpteridine derivatives. The process includes a critical desulfurization step, which has been successfully performed using Raney-Co, Raney-Cu, or CuAl alloy in an alkaline medium. This synthesis route is significant as it represents a new pathway for creating pteridine derivatives, which could be useful in further biological and chemical studies .
Molecular Structure Analysis
The molecular structure of deoxysepiapterin and its derivatives has been elucidated using various analytical techniques. Elemental analysis, pK determination, UV, and 1H-NMR spectra have been employed to characterize the newly synthesized compounds. These analyses are crucial for confirming the structure of deoxysepiapterin and understanding the effects of different substitutions on the pteridine nucleus .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of deoxysepiapterin include acyl radical substitution reactions and desulfurizations. The synthesis process also reveals side reactions such as the reduction of the CO group at C(6) and the cleavage of the C(7)N(8) bond. These side reactions lead to the formation of 6-(1-hydroxyalkyl) and 6-acyl-7,8-dihydro derivatives, which are important for understanding the reactivity of the pteridine ring system and the potential for creating a variety of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of deoxysepiapterin and its derivatives have been analyzed through the determination of pK values and the study of their spectral data. These properties are essential for predicting the behavior of these compounds in biological systems and for designing experiments to further explore their functions and applications. The synthesis of deoxysepiapterin from 7-alkylthio pteridines, followed by hydrolysis to 6-propionylpterin derivatives and desulfurization, highlights the compound's stability and reactivity under various conditions .
Applications De Recherche Scientifique
Chemical Synthesis
Deoxysepiapterin, a compound related to the eye pigment in Drosophila melanogaster, has been synthesized chemically. This synthesis involves homolytic nucleophilic acylation at C-6 of 7-alkylthio pteridines, followed by hydrolyses to 6-propionylpterin derivatives and desulfurization using a copper–aluminum alloy (Baur, Sugimoto, & Pfleiderer, 1984). A similar method was developed using Raney-Co, Raney-Cu, or CuAl alloy in alkaline medium, which allows for further reductions and synthesis of various derivatives (Baur, Sugimoto, & Pfleiderer, 1988).
Biological and Ecological Studies
In ecological research, deoxysepiapterin has been used for age estimation in Mexican fruit flies. The accumulation of deoxysepiapterin increases in a curvilinear fashion with age, making it a biological parameter for age estimation in field-collected flies (Tomic-Carruthers, Mangan, & Carruthers, 2002). Another study identified deoxysepiapterin in the head of adult Mexican fruit fly, Anastrepha ludens, and highlighted its potential as a quantitative tool for determining the age of adult flies (Tomic-Carruthers, Robacker, & Mangan, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-6-propanoyl-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQYRFPIGKAGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC2=C(NC1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317180 | |
| Record name | Isosepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Deoxysepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxysepiapterin | |
CAS RN |
1797-87-1 | |
| Record name | Isosepiapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Azanylidene-4-oxidanyl-3,7-dihydro-1H-pteridin-6-yl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-AZANYLIDENE-4-OXIDANYL-3,7-DIHYDRO-1H-PTERIDIN-6-YL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9QVM3AT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Deoxysepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



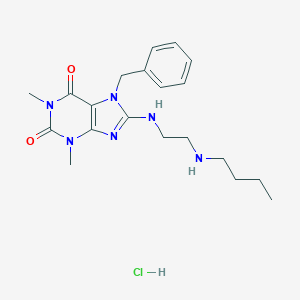

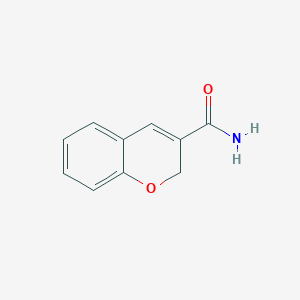
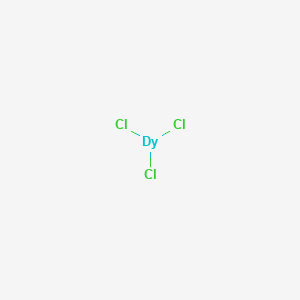
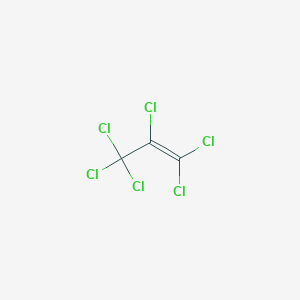
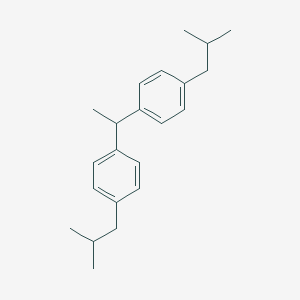
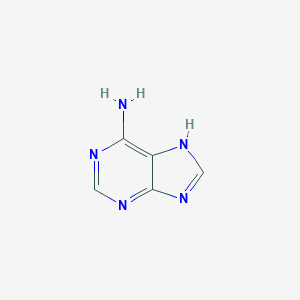
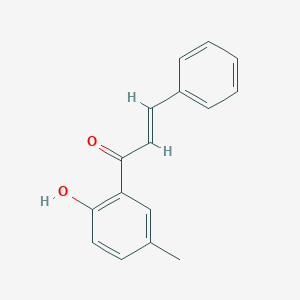

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)

